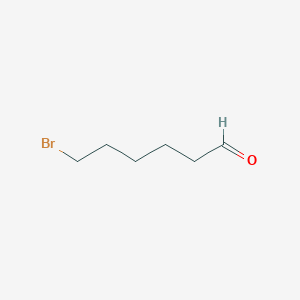
3-氰基-4-羟基苯甲酸
描述
3-Cyano-4-hydroxybenzoic Acid is a chemical compound with the molecular formula C8H5NO3 . It is a derivative of benzoic acid carrying a hydroxy substituent at C-4 of the benzene ring .
Synthesis Analysis
The synthesis of 3-Cyano-4-hydroxybenzoic Acid involves two stages . In the first stage, sodium cyanide reacts with 3-iodo-4-propoxybenzoic acid in the presence of copper (I) cyanide in N,N-dimethyl-formamide at 110°C for 2 hours under an inert atmosphere. In the second stage, the reaction mixture is treated with water and sodium hydroxide to adjust the pH to approximately 10 .Molecular Structure Analysis
The molecular structure of 3-Cyano-4-hydroxybenzoic Acid consists of 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The compound has a molecular weight of 163.13 g/mol .Physical And Chemical Properties Analysis
3-Cyano-4-hydroxybenzoic Acid has a density of 1.5±0.1 g/cm3, a boiling point of 392.4±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound has a molar refractivity of 39.1±0.4 cm3, a polar surface area of 81 Å2, and a molar volume of 108.2±5.0 cm3 .科学研究应用
Food Industry
4-Hydroxybenzoic acid (4-HBA) has potential biotechnological applications in the food industry . It is used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds .
Cosmetics
4-HBA is also used in the cosmetics industry . It serves as a key intermediate for the production of various value-added bioproducts .
Pharmacy
In the pharmaceutical industry, 4-HBA is used as a precursor for the synthesis of several bioproducts . For example, it is used in the biosynthesis of compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .
Fungicides
4-HBA has applications in the production of fungicides . Its derivatives are used in the formulation of various fungicidal products .
Thermoplastic Industry
4-HBA is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs), which have wide and ever-increasing applications in the thermoplastic industry .
Biosynthesis of Aromatic Amino Acids
4-HBA is produced from the microbial shikimate pathway, which has been intensively studied for the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), quinones, folates, and secondary metabolites including many commercially valuable compounds .
安全和危害
3-Cyano-4-hydroxybenzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation and serious eye damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
属性
IUPAC Name |
3-cyano-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSFDLSLAVLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456505 | |
| Record name | 3-Cyano-4-hydroxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-hydroxybenzoic Acid | |
CAS RN |
70829-28-6 | |
| Record name | RP-112533 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070829286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyano-4-hydroxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RP-112533 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PTA3WT4SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)









![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)
